molecular formula C26H24N4O2 B4110578 1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine

1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine

Cat. No.: B4110578
M. Wt: 424.5 g/mol
InChI Key: BNFSDZVSTADTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine, also known as GSK94987, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule inhibitor that is capable of selectively targeting specific enzymes and receptors in the body.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine involves the inhibition of PDE4, which is an enzyme that plays a key role in the regulation of cAMP levels in the body. By inhibiting PDE4, the compound is able to increase cAMP levels, which in turn leads to the suppression of pro-inflammatory cytokines. This results in a reduction in inflammation and the potential for therapeutic benefit in diseases characterized by inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it is able to reduce inflammation in animal models of COPD and asthma. It has also been shown to have anti-inflammatory effects in human cells and to be capable of reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine is its selectivity for PDE4. This makes it a promising candidate for the treatment of diseases characterized by inflammation, as it is able to target the underlying cause of the disease. However, one limitation of the compound is its relatively low potency compared to other PDE4 inhibitors. This means that higher doses may be required to achieve therapeutic effects, which can increase the risk of side effects.

Future Directions

There are a number of future directions for research on 1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine. One area of interest is the potential for the compound to be used in combination with other therapies for the treatment of COPD and asthma. Another area of interest is the development of more potent analogs of the compound that may be able to achieve therapeutic effects at lower doses. Additionally, further studies are needed to fully understand the safety and efficacy of the compound in humans.

Scientific Research Applications

1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on a number of enzymes and receptors, including phosphodiesterase 4 (PDE4), cyclic AMP (cAMP), and pro-inflammatory cytokines. These properties make it a promising candidate for the treatment of a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease (IBD).

Properties

IUPAC Name

(2-methoxyphenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-32-23-14-8-7-13-22(23)26(31)30-17-15-29(16-18-30)25-21-12-6-5-11-20(21)24(27-28-25)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFSDZVSTADTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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